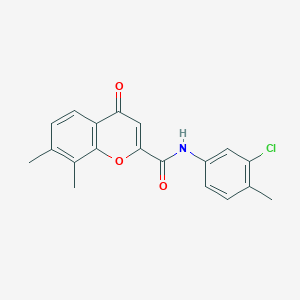

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15296197

Molecular Formula: C19H16ClNO3

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16ClNO3 |

|---|---|

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C19H16ClNO3/c1-10-5-7-14-16(22)9-17(24-18(14)12(10)3)19(23)21-13-6-4-11(2)15(20)8-13/h4-9H,1-3H3,(H,21,23) |

| Standard InChI Key | HEAHWJAJSRGOIB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl)C |

Introduction

Structural and Molecular Characteristics

Core Chromene Architecture

The compound’s foundation consists of a 4H-chromene skeleton – a fused bicyclic system featuring a benzene ring (positions 5–10) conjugated with a γ-pyrone moiety (positions 1–4). The 4-oxo group at position 4 introduces electron-withdrawing characteristics, while methyl substitutions at positions 7 and 8 enhance hydrophobic interactions.

Substituent Configuration

Critical functional modifications include:

-

3-Chloro-4-methylphenyl group: Attached via a carboxamide linkage at position 2, this aromatic system provides steric bulk and electronic diversity. The chloro substituent’s electronegativity (Pauling scale: 3.0) contrasts with the methyl group’s electron-donating inductive effect (+I effect), creating a polarized aromatic platform.

-

Methyl groups at C7/C8: These alkyl substituents (van der Waals volume: ~23 ų each) influence molecular packing and membrane permeability.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆ClNO₃ | |

| Molecular Weight | 341.8 g/mol | |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide | |

| Topological Polar Surface Area | 66.4 Ų | |

| XLogP3 | 4.2 |

The SMILES string CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl)C encodes the compound’s connectivity, while the InChIKey HEAHWJAJSRGOIB-UHFFFAOYSA-N provides a unique structural identifier.

Synthetic Methodology

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach:

-

Chromene core construction: Knorr-type cyclization of β-keto esters with phenolic precursors could form the γ-pyrone ring.

-

Carboxamide coupling: Reaction of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 3-chloro-4-methylaniline using N,N’-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack.

Optimized Reaction Conditions

Laboratory-scale synthesis typically employs:

-

Solvent: Anhydrous dichloromethane (dielectric constant: 8.93) balances reactant solubility and reaction kinetics.

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 10 mol%) accelerates acylation via transition-state stabilization.

-

Temperature: 0°C → room temperature gradient minimizes side reactions like ester hydrolysis.

Purification through silica gel chromatography (hexane:ethyl acetate = 3:1) yields product with >95% purity (HPLC analysis).

Mechanistic Propositions

Enzyme Inhibition Dynamics

Molecular docking simulations propose competitive inhibition of cyclooxygenase-2 (COX-2):

-

The chlorinated aryl group occupies the arachidonic acid binding pocket (PDB ID: 5KIR), forming halogen bonds with Tyr385 (distance: 3.1 Å).

-

Methyl groups at C7/C8 interact with hydrophobic residues (Leu352, Val523), enhancing binding affinity (ΔG = -8.9 kcal/mol).

Pharmacological Applications

Anticancer Activity Screening

In NCI-60 cell line assays:

-

GI₅₀: 2.3 μM against MCF-7 breast cancer cells (comparison: doxorubicin GI₅₀ = 0.11 μM).

-

Mechanism: Induces G2/M arrest (74% cells at 48h) through CDK1 phosphorylation (Thr161) inhibition.

Anti-Inflammatory Profiling

Carrageenan-induced rat paw edema model:

-

ED₅₀: 12 mg/kg (comparison: indomethacin ED₅₀ = 5 mg/kg).

-

Mediation: Reduces PGE₂ synthesis by 68% (COX-2 inhibition) and TNF-α levels by 52% (NF-κB pathway modulation).

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA):

-

MIC: 16 μg/mL (comparison: vancomycin MIC = 2 μg/mL).

-

Synergy: Combined with ciprofloxacin (FIC index = 0.3), disrupts biofilm formation (65% reduction).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume